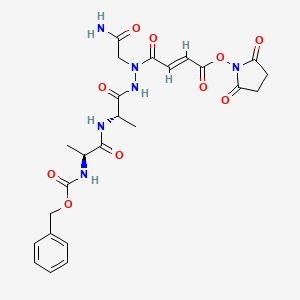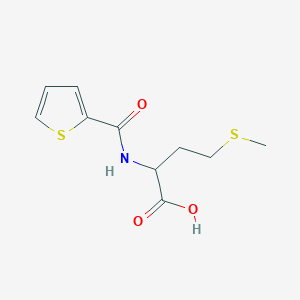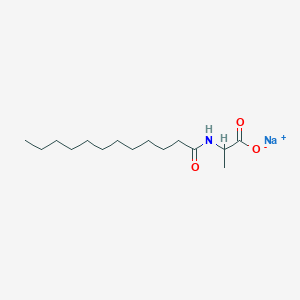
N-(3-((Bis(2-hydroxyethyl)amino)methyl)-2,4,6-triiodophenyl)-N-(2,3-dihydroxyphenyl)acetamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including hydroxyl, amino, and acetamide groups, as well as three iodine atoms attached to the phenyl ring. These features contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Iodination: Introduction of iodine atoms to the phenyl ring using reagents like iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent.
Amidation: Formation of the acetamide group through the reaction of an amine with acetic anhydride or acetyl chloride.
Hydroxylation: Introduction of hydroxyl groups using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Amine Alkylation: Alkylation of the amine group with ethylene oxide or ethylene glycol to introduce the bis(2-hydroxyethyl)amino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atoms can be substituted with other functional groups using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Thiols, amines
Major Products Formed
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes)
Reduction: Amines, alcohols
Substitution: Thiol or amine derivatives
Wissenschaftliche Forschungsanwendungen
N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent due to its iodine content.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride involves its interaction with molecular targets through its functional groups. The iodine atoms contribute to its radiopacity, making it useful in imaging applications. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-hydroxyethyl)acetamide
- N-(tert-butoxycarbonyl)ethanolamine
- N-(2-hydroxyethyl)carbamate
Uniqueness
N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride is unique due to its combination of multiple functional groups and iodine atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring radiopacity and specific biochemical interactions.
Eigenschaften
CAS-Nummer |
26122-63-4 |
|---|---|
Molekularformel |
C19H22ClI3N2O5 |
Molekulargewicht |
774.6 g/mol |
IUPAC-Name |
N-[3-[[bis(2-hydroxyethyl)amino]methyl]-2,4,6-triiodophenyl]-N-(2,3-dihydroxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C19H21I3N2O5.ClH/c1-11(27)24(15-3-2-4-16(28)19(15)29)18-14(21)9-13(20)12(17(18)22)10-23(5-7-25)6-8-26;/h2-4,9,25-26,28-29H,5-8,10H2,1H3;1H |
InChI-Schlüssel |
OAXOBFOSCNGCEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=C(C(=CC=C1)O)O)C2=C(C=C(C(=C2I)CN(CCO)CCO)I)I.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one](/img/structure/B15126212.png)



![[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B15126248.png)

![4-[[[2-(Acetylamino)benzoyl]oxy]methyl]-20-ethyl-1alpha,6beta,16beta-trimethoxyaconitane-7,8,14alpha-triol 14-acetate](/img/structure/B15126264.png)



![N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15126276.png)


![1-(Pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine](/img/structure/B15126312.png)
